![molecular formula C16H16N4O3S B2744974 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 872689-10-6](/img/structure/B2744974.png)
2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
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Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The pyrrolidine ring is a five-membered nitrogen heterocycle . The pyridazin-3-yl group is a six-membered ring containing two nitrogen atoms . The nitrophenyl group consists of a phenyl ring with a nitro (-NO2) substituent.Scientific Research Applications
Transparent Aromatic Polyimides
Research by Tapaswi et al. (2015) delves into the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, using thiophenyl-substituted benzidines. These PIs show good thermomechanical stabilities and potential applications in optical materials due to their transparency and colorlessness, along with high refractive indices (1.7112–1.7339) (Tapaswi et al., 2015).
Optical Sensor Development
Bakir (2001) describes the creation of a metal complex with di-2-pyridylmethanone p-nitrophenylhydrazone (dpknph), showcasing its application as an optical sensor. The compound crystallizes in well-separated pseudo-tetrahedral and pseudo-octahedral moieties, highlighting its utility in the development of optical sensors through complex formation and non-covalent bonding interactions (Bakir, 2001).
Asymmetric Michael Addition Catalysis
Singh et al. (2013) explored the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This research highlights the catalytic potential of sulfur-containing compounds in synthesizing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one
Kimbaris and Varvounis (2000) reported on the reduction of 2- and 3-acylpyrroles leading to a new synthesis method for the Pyrrolo[1,2-b]cinnolin-10-one ring system. Their work provides insights into novel synthetic pathways for creating complex organic compounds with potential applications in material science and pharmaceuticals (Kimbaris & Varvounis, 2000).
properties
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-16(19-8-1-2-9-19)11-24-15-7-6-14(17-18-15)12-4-3-5-13(10-12)20(22)23/h3-7,10H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGAFBHRFVJPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329058 |
Source
|
Record name | 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872689-10-6 |
Source
|
Record name | 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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